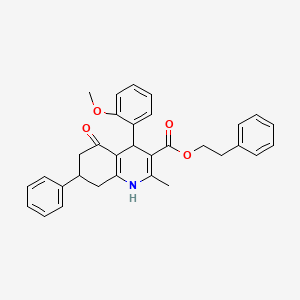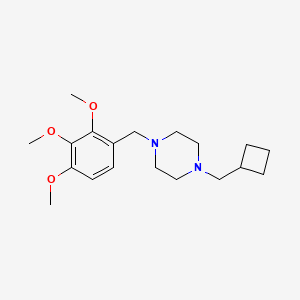![molecular formula C15H15BrN2O3 B5116586 4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and physiological research as a marker for cell viability. MTT is a widely used assay for measuring cell proliferation, cytotoxicity, and apoptosis.
Mecanismo De Acción
MTT is reduced by mitochondrial dehydrogenases in living cells to formazan, which accumulates in the cytoplasm. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The amount of formazan produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or metabolic activity. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The MTT assay is a reliable indicator of cell viability, as it is based on the metabolic activity of living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay is a simple, reliable, and cost-effective method for measuring cell viability. The assay is widely used in scientific research as a marker for cell viability, as it is based on the metabolic activity of living cells. However, the MTT assay has some limitations. The assay is not suitable for measuring cell death, as dead cells cannot reduce MTT to formazan. The assay is also affected by the presence of certain compounds, such as antioxidants and reducing agents, which can interfere with the reduction of MTT to formazan.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can overcome the limitations of the assay. Another direction is the use of MTT in high-throughput screening assays for drug discovery. MTT can be used to screen large libraries of compounds for their effects on cell viability, which can lead to the identification of new drugs for the treatment of diseases. Finally, MTT can be used in combination with other assays, such as flow cytometry and microscopy, to provide a more comprehensive analysis of cell viability and function.
Métodos De Síntesis
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 3-nitro-4-methylbenzaldehyde in the presence of pyridine. The reaction produces a yellow-colored MTT compound, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research as a marker for cell viability. The MTT assay is used to measure the metabolic activity of cells, which is a reliable indicator of cell viability. The assay is based on the ability of living cells to reduce MTT to formazan, a purple-colored compound, which can be quantified spectrophotometrically. The MTT assay is used to measure cell proliferation, cytotoxicity, and apoptosis in a wide range of cell types, including cancer cells, stem cells, and primary cells.
Propiedades
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-5-7-16(8-6-11)10-15(18)13-4-3-12(2)14(9-13)17(19)20;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDVTBQHNZEBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)




![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)


